1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one
CAS No.: 13870-44-5
Cat. No.: VC2917841
Molecular Formula: C10H9FN2O
Molecular Weight: 192.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13870-44-5 |
|---|---|
| Molecular Formula | C10H9FN2O |
| Molecular Weight | 192.19 g/mol |
| IUPAC Name | 3-(2-fluorophenyl)-4-methyl-1H-imidazol-2-one |
| Standard InChI | InChI=1S/C10H9FN2O/c1-7-6-12-10(14)13(7)9-5-3-2-4-8(9)11/h2-6H,1H3,(H,12,14) |
| Standard InChI Key | AUHPKZDPCBTYSQ-UHFFFAOYSA-N |
| SMILES | CC1=CNC(=O)N1C2=CC=CC=C2F |
| Canonical SMILES | CC1=CNC(=O)N1C2=CC=CC=C2F |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C10H9FN2O |
| Molecular Weight | 192.19 g/mol |
| CAS Number | 13870-44-5 |
| IUPAC Name | 3-(2-fluorophenyl)-4-methyl-1H-imidazol-2-one |
| InChI | InChI=1S/C10H9FN2O/c1-7-6-12-10(14)13(7)9-5-3-2-4-8(9)11/h2-6H,1H3,(H,12,14) |
| InChI Key | AUHPKZDPCBTYSQ-UHFFFAOYSA-N |
Chemical Structure and Properties
Structural Features
Synthesis and Preparation
Laboratory Synthesis Methods
The synthesis of 1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one typically involves a multi-step process that requires careful control of reaction conditions. One common approach begins with the condensation of 2-fluoroacetophenone with an appropriate amine compound to form an intermediate product. This intermediate then undergoes cyclization to yield the desired imidazolone structure. The synthesis often requires catalysts and specific solvents to achieve optimal yields and product purity.
Industrial Production
While laboratory-scale synthesis provides sufficient quantities for research purposes, industrial production of 1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one demands scaled-up processes that prioritize efficiency, cost-effectiveness, and safety. These industrial methods typically employ similar synthetic routes to those used in the laboratory but are optimized for larger quantities. Advanced equipment and carefully controlled reaction conditions are essential to ensure consistent product quality and high yields in industrial settings.
Chemical Reactions and Reactivity
Oxidation Reactions
1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one can undergo oxidation reactions when treated with appropriate oxidizing agents. Common oxidizing reagents include hydrogen peroxide and potassium permanganate, which can modify the compound's structure by introducing oxygen-containing functional groups. These oxidation reactions are valuable for creating derivatives with altered chemical properties and potential applications.
Reduction Processes
Reduction reactions involving 1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions typically target the carbonyl group in the imidazolone ring, potentially converting it to a hydroxyl group. The resulting reduced derivatives exhibit different chemical behaviors and may have distinct applications in chemical research.
Substitution Reactions
The fluorophenyl group in 1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one can participate in nucleophilic substitution reactions. Under appropriate conditions, the fluorine atom may be replaced by various nucleophiles, leading to the formation of new derivatives. These substitution reactions expand the compound's versatility as a precursor for synthesizing related structures with modified properties.
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Oxidation | H2O2, KMnO4 | Controlled temperature, appropriate solvent | Oxidized derivatives |
| Reduction | NaBH4, LiAlH4 | Low temperature, anhydrous conditions | Reduced forms with modified carbonyl group |
| Substitution | Various nucleophiles | Specific reaction conditions depending on nucleophile | Derivatives with replaced fluorine atom |
Applications in Scientific Research
Organic Chemistry Applications
In the field of organic chemistry, 1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one serves as a valuable building block for the synthesis of more complex molecules. Its distinctive structure, particularly the combination of a fluorophenyl group with an imidazolone ring, makes it useful in developing novel compounds with specific chemical properties. Researchers often employ this compound to explore new synthetic pathways and to investigate structure-activity relationships in related molecular systems.
Biological Research
The biological applications of 1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one stem from its ability to interact with various biological molecules. The compound's structure allows it to participate in specific binding interactions with enzymes and receptors, making it valuable for biochemical studies. These interactions can provide insights into biological processes and potentially lead to the development of new research tools for investigating cellular mechanisms.
Medicinal Chemistry Investigations
In medicinal chemistry, 1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one has attracted interest as a potential precursor for drug development. The compound's structural features, particularly the fluorophenyl group and the imidazolone ring, are found in various pharmacologically active molecules. Research is ongoing to explore its potential therapeutic applications, focusing on how modifications to its structure might enhance specific biological activities.
Mechanism of Action and Biological Activity
Molecular Interactions
The biological activity of 1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one is closely linked to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors through various intermolecular forces, including hydrogen bonding, π-stacking, and van der Waals interactions. These binding interactions can modulate the activity of biological targets, potentially affecting biochemical pathways in living systems.
Structure-Activity Relationships
Industrial Applications
Specialty Chemicals Production
In the industrial sector, 1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one is utilized in the production of specialty chemicals. Its unique structure makes it valuable for creating materials with specific properties required for advanced applications. These specialty chemicals may find use in various industries, contributing to the development of innovative products and materials.
Material Science Applications
The compound's potential applications in material science stem from its distinct chemical structure and reactivity. When incorporated into larger molecular systems, it can impart specific properties to materials, potentially affecting their performance characteristics. Research in this area continues to explore new ways to leverage the compound's unique features for developing advanced materials with tailored properties.
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